3-((4-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
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Description
3-((4-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H29ClFN3O3 and its molecular weight is 485.98. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
- The compound's structure has been a subject of interest in several studies. For example, a structurally similar compound was examined through crystal structure and Hirshfeld surface analysis (Ullah et al., 2021). Additionally, the synthesis of related compounds has been explored, focusing on their structural properties and formation protocols (Wujec & Typek, 2023).
Biological Activities
- Various derivatives of this compound have been investigated for their biological activities. For instance, certain Mannich bases related to this compound demonstrated cytotoxic, anticancer, and carbonic anhydrase inhibitory effects (Gul et al., 2019). Another study synthesized pyran-4-one derivatives, assessing their anticonvulsant and antimicrobial activities, highlighting the therapeutic potential of these compounds (Aytemir, Çalış, & Özalp, 2004).
Pharmaceutical Synthesis
- The compound and its derivatives have been utilized in the synthesis of various pharmaceuticals. For example, the synthesis of flunarizine, a drug used for migraines and epilepsy, involves similar compounds (Shakhmaev, Sunagatullina, & Zorin, 2016). Additionally, the metabolic pathways of similar compounds have been studied to understand their biotransformation in different species (Lavrijsen et al., 1992).
Receptor Studies
- Research has also focused on the interaction of such compounds with various receptors. Studies have explored how compounds related to 3-((4-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one affect serotonin receptors, providing insights into their potential pharmacological applications (Vickers et al., 2001).
Properties
IUPAC Name |
3-[(4-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClFN3O3/c1-18-17-23(32)24(26(33)31(18)15-16-34-2)25(19-7-9-20(27)10-8-19)30-13-11-29(12-14-30)22-6-4-3-5-21(22)28/h3-10,17,25,32H,11-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLBMPCKGYEZPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=CC=C4F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClFN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.